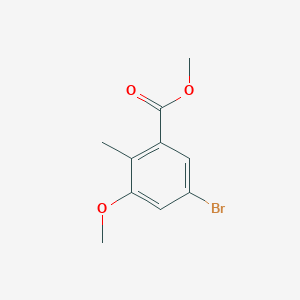
2-Chloro-5-formyl-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-formyl-4-methylbenzonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group, a formyl group, and a methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-formyl-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzonitrile with formylating agents under controlled conditions. Another method includes the use of benzoyl chloride and hydrogen chloride in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-formyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-carboxy-4-methylbenzonitrile.
Reduction: 2-Chloro-5-formyl-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-formyl-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-formyl-4-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies on its biological pathways are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylbenzonitrile: Lacks the formyl group.
5-Chloro-2-methylbenzonitrile: Different positioning of the chloro and methyl groups.
2-Amino-5-chlorobenzonitrile: Contains an amino group instead of a formyl group
Uniqueness
2-Chloro-5-formyl-4-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C9H6ClNO |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
2-chloro-5-formyl-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6ClNO/c1-6-2-9(10)7(4-11)3-8(6)5-12/h2-3,5H,1H3 |
Clé InChI |
ISSSZMWJJZLLLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C=O)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



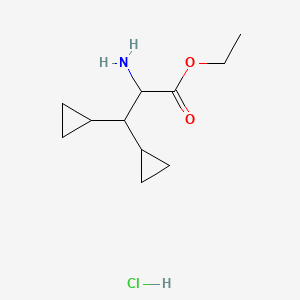
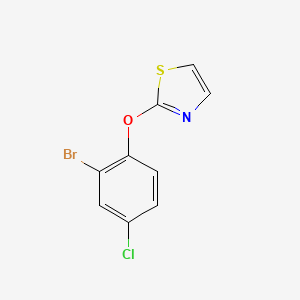

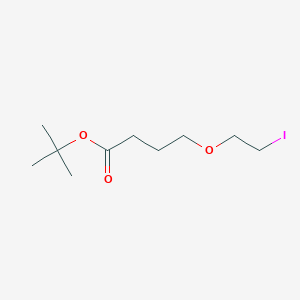
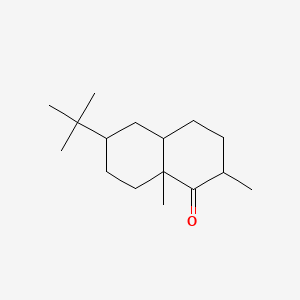

![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
